Z-Gly-Pro-4MbetaNA
Description
Foundational Significance of Z-Gly-Pro-4MbetaNA in Enzymology
This compound is a synthetic peptide derivative designed as a fluorogenic substrate for specific proteases. Its structure consists of a dipeptide, Glycyl-Proline (Gly-Pro), which serves as the recognition sequence for the target enzyme. This dipeptide is modified with two key chemical groups: an N-terminal Benzyloxycarbonyl (Z) group and a C-terminal 4-methoxy-β-naphthylamine (4MbetaNA) group.
The foundational significance of this compound in enzymology lies in its ability to facilitate the sensitive and specific measurement of enzymes that recognize and cleave the Proline C-terminal bond. The Gly-Pro sequence is a known target for several enzymes, most notably prolyl endopeptidases (PEPs) and dipeptidyl peptidase IV (DPP-IV). tribioscience.commedchemexpress.commedchemexpress.comglpbio.comsigmaaldrich.comsigmaaldrich.com
Prolyl Endopeptidase (PEP): This enzyme cleaves peptide bonds on the C-terminal side of proline residues. Substrates like Z-Gly-Pro-AMC and Z-Gly-Pro-pNA are well-established tools for assaying PEP activity. medchemexpress.commedchemexpress.comaatbio.com this compound functions on the same principle, where the enzyme hydrolyzes the amide bond between proline and the 4MbetaNA moiety.
Dipeptidyl Peptidase IV (DPP-IV): Also known as CD26, this enzyme cleaves X-Proline dipeptides from the N-terminus of polypeptides. The Gly-Pro sequence is a classic substrate for DPP-IV. sigmaaldrich.comsigmaaldrich.commedchemexpress.com Enzymatic cleavage of this compound by DPP-IV would release the Gly-Pro dipeptide and the fluorescent 4MbetaNA. However, the N-terminal Z-group blocks this action, making the compound more specific for endopeptidases like PEP, which cleave internally. glpbio.com
The cleavage of the amide bond liberates the 4-methoxy-β-naphthylamine group. medchemexpress.combachem.com In its bound, amide form, the molecule is non-fluorescent. Upon enzymatic release, the free 4MbetaNA becomes highly fluorescent, and this increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. This direct, quantifiable signal is crucial for kinetic studies, inhibitor screening, and understanding enzyme mechanisms.
Table 1: Characteristics of this compound and Related Substrates
| Compound Name | Structure | Target Enzyme(s) | Reporter Group | Assay Type |
|---|---|---|---|---|
| This compound | Z-Gly-Pro-NH-(4-methoxy-naphthalene) | Prolyl Endopeptidase (PEP) | 4-methoxy-β-naphthylamine | Fluorogenic |
| Z-Gly-Pro-AMC | Z-Gly-Pro-NH-(7-amido-4-methylcoumarin) | Prolyl Endopeptidase (PEP), FAPα | 7-amido-4-methylcoumarin (AMC) | Fluorogenic |
| Z-Gly-Pro-pNA | Z-Gly-Pro-NH-(p-nitroaniline) | Prolyl Endopeptidase (PEP), DPP-IV | p-nitroaniline (pNA) | Chromogenic |
| Gly-Pro-4MbetaNA | H-Gly-Pro-NH-(4-methoxy-naphthalene) | Dipeptidyl Peptidase IV (DPP-IV) | 4-methoxy-β-naphthylamine | Fluorogenic |
| Z-Gly-Pro-Arg-4MbetaNA | Z-Gly-Pro-Arg-NH-(4-methoxy-naphthalene) | Thrombin | 4-methoxy-β-naphthylamine | Fluorogenic |
Structure
2D Structure
3D Structure
Properties
CAS No. |
201983-16-6 |
|---|---|
Molecular Formula |
C26H27N3O5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H27N3O5/c1-33-23-15-20(14-19-10-5-6-11-21(19)23)28-25(31)22-12-7-13-29(22)24(30)16-27-26(32)34-17-18-8-3-2-4-9-18/h2-6,8-11,14-15,22H,7,12-13,16-17H2,1H3,(H,27,32)(H,28,31)/t22-/m0/s1 |
InChI Key |
URYYDWUFEVBVHE-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Methodological Frameworks for Protease Activity Assessment Utilizing Z Gly Pro 4mbetana
Principles of Enzymatic Hydrolysis and Signal Generation
The core principle behind using substrates like Z-Gly-Pro-4MbetaNA lies in the specific enzymatic cleavage of a peptide bond by a protease. These substrates are engineered with a peptide sequence, such as Gly-Pro, that is recognized by the active site of a target enzyme, for instance, a prolyl endopeptidase or dipeptidyl peptidase IV (DPP IV). sigmaaldrich.comsigmaaldrich.com This peptide is chemically linked to a reporter molecule—a fluorophore or a chromophore—which remains in a non-detectable or "quenched" state when part of the larger substrate molecule.
When the protease cleaves the scissile bond between the amino acid sequence and the reporter group, the reporter is released. This liberation event triggers a significant change in the reporter's photophysical properties, leading to the generation of a measurable optical signal, such as fluorescence or color. nih.gov The rate of signal generation is directly proportional to the enzymatic activity under specific assay conditions. clinisciences.com
Fluorometric Detection Methodologies with 4-Methoxy-β-Naphthylamide Release
Fluorometric assays offer high sensitivity, making them particularly suitable for detecting low levels of enzyme activity. nih.gov this compound is a fluorogenic substrate designed for this purpose. The peptide Z-Gly-Pro is linked to 4-methoxy-β-naphthylamide (4MbetaNA), a fluorescent reporter group. In its conjugated form within the substrate, the fluorescence of the 4MbetaNA moiety is minimal.
Upon enzymatic hydrolysis by a target protease, such as dipeptidyl peptidase IV, the free fluorophore 4-methoxy-β-naphthylamide is released. sigmaaldrich.commedchemexpress.com The liberation of 4MbetaNA results in a substantial increase in fluorescence intensity, which can be monitored over time. The 4-methoxy substitution on the naphthylamide structure serves to enhance the quantum yield and detection sensitivity of the probe. nih.gov While specific wavelengths for this compound can vary, analogous substrates that release a similar fluorophore, 7-amido-4-methylcoumarin (AMC), are typically measured with an excitation wavelength (λex) around 380 nm and an emission wavelength (λem) around 465 nm. glpbio.com This method allows for the real-time, kinetic measurement of enzyme activity in purified systems or complex biological samples like plasma. glpbio.com
Colorimetric Detection Methodologies with p-Nitroanilide Release
As an alternative to fluorometric methods, colorimetric assays provide a robust and widely accessible platform for measuring protease activity. These assays utilize chromogenic substrates, such as Z-Gly-Pro-pNA (also known as Carbobenzoxy-glycyl-L-prolyl-p-Nitroanilide), which is an analog of this compound. glpbio.comtribioscience.com In this substrate, the peptide sequence is linked to p-nitroanilide (pNA), a chromogenic reporter.
The principle is analogous to the fluorometric method: the substrate itself is colorless, but enzymatic cleavage by a protease like prolyl endopeptidase releases the p-nitroanilide group. toyobo-global.combertin-bioreagent.com Free p-nitroanilide has a distinct yellow color and strongly absorbs light at a specific wavelength, typically between 405 nm and 410 nm. toyobo-global.combertin-bioreagent.com The increase in absorbance at this wavelength is measured with a spectrophotometer and is directly proportional to the amount of pNA released, thus indicating the level of enzyme activity. toyobo-global.com This method is frequently used for determining the activity of enzymes like dipeptidyl peptidase IV and prolyl endopeptidase. glpbio.comtoyobo-global.com
| Feature | Fluorometric Assay (this compound) | Colorimetric Assay (Z-Gly-Pro-pNA) |
|---|---|---|
| Principle | Enzymatic release of fluorescent 4-methoxy-β-naphthylamide (4MbetaNA). sigmaaldrich.commedchemexpress.com | Enzymatic release of chromogenic p-nitroanilide (pNA). toyobo-global.combertin-bioreagent.com |
| Signal Detected | Fluorescence Intensity | Absorbance (Color) |
| Typical Detection Wavelength | Excitation: ~380 nm, Emission: ~465 nm (based on similar substrates). glpbio.com | ~405 - 410 nm. toyobo-global.combertin-bioreagent.com |
| Relative Sensitivity | High. nih.gov | Moderate. |
| Instrumentation | Fluorometer or Fluorescence Plate Reader. plos.org | Spectrophotometer or Absorbance Plate Reader. |
| Common Target Enzymes | Dipeptidyl Peptidase IV, Prolyl Endopeptidase, Thrombin (for derivatives). sigmaaldrich.commedchemexpress.comglpbio.com | Prolyl Endopeptidase, Dipeptidyl Peptidase IV. glpbio.comtoyobo-global.com |
Quantitative Approaches for Proteolytic Enzyme Activity Measurement
To move from signal detection to a precise measure of enzyme activity, quantitative frameworks are essential. The primary data generated from fluorometric or colorimetric assays is the rate of signal increase over time (initial velocity). This rate is linearly proportional to the enzyme's activity when the substrate is not a limiting factor. nih.gov
A standard quantitative procedure involves several key steps:
Standard Curve Generation: A standard curve is created using known concentrations of the free reporter molecule (e.g., 4-methoxy-β-naphthylamide or p-nitroanilide). glpbio.com This allows the raw fluorescence or absorbance units to be converted into the molar concentration of the product formed.
Kinetic Measurement: The reaction is initiated by adding the enzyme to a solution containing the substrate in a temperature-controlled environment, often within a 96-well microtiter plate. glpbio.complos.org The signal (fluorescence or absorbance) is then measured at regular intervals.
Calculation of Activity: The initial rate of the reaction (V₀) is determined from the linear portion of the signal-versus-time plot. Using the standard curve, this rate is converted into moles of product formed per unit of time. Enzyme activity is often expressed in "units," where one unit is defined as the amount of enzyme required to hydrolyze a specific amount of substrate (e.g., 1 µmol) per minute under the defined assay conditions. glpbio.com
These quantitative assays can be adapted for various conditions, including different pH levels or the presence of potential inhibitors, to study enzyme kinetics and inhibition profiles. sigmaaldrich.com
High-Throughput Screening Strategies Employing this compound Derivatives
The search for novel therapeutic agents often involves screening vast libraries of small molecules to identify those that can modulate the activity of a specific protease. High-throughput screening (HTS) is the process of automating and miniaturizing these assays to test thousands or even millions of compounds rapidly. nih.gov
Assays based on fluorogenic or colorimetric substrates like derivatives of this compound are exceptionally well-suited for HTS for several reasons:
Homogeneous Format: The assays are "mix-and-read," requiring only the addition of reagents without separation or washing steps, which simplifies automation. fishersci.fi
Miniaturization: The high sensitivity of fluorescence detection allows assays to be performed in low-volume, high-density microplate formats (e.g., 384-well or 1536-well plates), conserving both reagents and test compounds. nih.govresearchgate.net
Robust Signal: The assays typically produce a strong signal-to-background ratio, which is critical for identifying true "hits."
In a typical HTS campaign to find protease inhibitors, the enzyme, substrate (a this compound derivative), and each compound from a library are mixed in individual wells of a microplate. A reduction in the fluorescent or colorimetric signal compared to a control without an inhibitor indicates that the compound has successfully inhibited the protease. The quality and reliability of an HTS assay are often assessed using statistical parameters like the Z'-factor, with a value greater than 0.5 indicating an excellent assay for screening. researchgate.net This approach has been instrumental in identifying inhibitors for various viral and human proteases. nih.govresearchgate.net
Kinetic and Mechanistic Elucidation of Proteases Interacting with Z Gly Pro 4mbetana Substrates
Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat/K_m)
While specific kinetic data for Z-Gly-Pro-4MbetaNA are not abundantly available in publicly accessible literature, data from closely related chromogenic and fluorogenic substrates, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) and Gly-Pro-2-naphthylamide, offer significant insights into the interactions with key proline-specific proteases like prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), and dipeptidyl peptidase-IV (DPP-IV).
Table 1: Kinetic Parameters of Proteases with this compound and Analogous Substrates
| Enzyme | Substrate | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Human Prolyl Endopeptidase (PREP) | Z-Gly-Pro-pNA | - | 1.7 x 10⁴ | researchgate.net |
| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-2-naphthylamide | 0.66 | - | sigmaaldrich.com |
| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-pNA | 0.6919 | - | rsc.org |
Note: Data for Z-Gly-Pro-pNA and Gly-Pro-2-naphthylamide are presented as close approximations for the behavior of this compound due to the structural similarity of the leaving groups.
The specificity of prolyl endopeptidase from Flavobacterium has been investigated using a series of tetrapeptides, revealing that the S1 subsite of the enzyme is precisely configured to accommodate the pyrrolidine (B122466) ring of proline. nih.gov This high degree of specificity is reflected in the catalytic efficiency of the enzyme. For human prolyl endopeptidase, the k_cat/K_m for the hydrolysis of Z-Gly-Pro-pNA is 1.7 x 10⁴ M⁻¹s⁻¹. researchgate.net
Dipeptidyl peptidase-IV exhibits a broader specificity, cleaving X-Pro dipeptides from the N-terminus of polypeptides. sigmaaldrich.com The reported K_m value for DPP-IV with Gly-Pro-2-naphthylamide is 0.66 mM, and with Gly-Pro-pNA, it is 0.6919 mM. sigmaaldrich.comrsc.org This suggests a moderate binding affinity for these types of substrates.
Analysis of Enzyme-Substrate Binding Dynamics
The interaction between a protease and this compound begins with the binding of the substrate into the enzyme's active site. This binding is a dynamic process involving conformational changes in both the enzyme and the substrate to achieve an optimal orientation for catalysis.
For serine proteases like prolyl endopeptidase and DPP-IV, the binding of the substrate is a critical prelude to the formation of a tetrahedral intermediate. nih.gov The proline residue of this compound is directed into the S1 subsite of the enzyme's active site. This subsite is a pocket that specifically accommodates the pyrrolidine ring of proline. nih.gov The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, between the substrate and amino acid residues lining the active site.
In the case of DPP-IV, studies with the analogous substrate Gly-Pro-pNA suggest that the initial binding is followed by a rapid, reversible formation of a covalent enzyme-inhibitor complex in the case of inhibitors, a process that mirrors the initial steps of substrate hydrolysis. nih.gov This involves the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the proline residue in the substrate.
Characterization of Catalytic Site Interactions
The catalytic mechanism of serine proteases is well-characterized and relies on a catalytic triad (B1167595) of amino acid residues, typically consisting of aspartate, histidine, and serine. nih.gov
Upon binding of this compound, the following key interactions and steps occur within the active site:
Substrate Positioning: The Gly-Pro moiety of the substrate is positioned such that the scissile peptide bond between proline and the 4-methoxy-β-naphthylamide group is correctly oriented relative to the catalytic triad. In DPP-IV, residues such as Glu205 and Glu206 are implicated in hydrogen bonding with the N-terminal amine of the substrate, ensuring proper positioning. nih.gov
Nucleophilic Attack and Tetrahedral Intermediate Formation: The histidine residue of the catalytic triad acts as a general base, abstracting a proton from the hydroxyl group of the catalytic serine. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the proline residue in the substrate. nih.gov This results in the formation of a high-energy, unstable tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups of the enzyme that donate hydrogen bonds to the negatively charged oxygen of the intermediate.
Acyl-Enzyme Formation: The tetrahedral intermediate collapses, and the histidine residue, now acting as a general acid, donates a proton to the nitrogen of the 4-methoxy-β-naphthylamide leaving group, facilitating its departure. This results in the formation of a covalent acyl-enzyme intermediate, where the Z-Gly-Pro portion of the substrate is ester-linked to the catalytic serine.
Comprehensive Substrate Specificity Profiling of Proline Cleaving Enzymes with Z Gly Pro 4mbetana Analogues
Investigations into Prolyl Endopeptidase (PEP) Substrate Recognition
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that specifically hydrolyzes small peptides at the C-terminal side of internal proline residues. researchgate.netacs.orgcymitquimica.com The enzyme's substrate recognition is largely governed by its unique two-domain structure, which consists of a catalytic domain with a canonical α/β hydrolase fold and a distinct seven-bladed β-propeller domain that sits (B43327) atop the active site like a lid. nih.govdocumentsdelivered.com
The mechanism of substrate binding and recognition is not a simple lock-and-key model. Instead, structural analyses suggest an "induced-fit" mechanism where the enzyme exists in a flexible, open state. mdpi.com Upon the approach of a substrate, the enzyme undergoes a significant conformational change, leading to the closure of the interdomain opening and the proper alignment of the active site residues for catalysis. documentsdelivered.commdpi.com This structural arrangement acts as a "gating filter," which is thought to be responsible for the enzyme's characteristic preference for small oligopeptides, typically under 30 amino acids in length. cymitquimica.comnih.govpeptanova.de The β-propeller domain effectively limits access to the active site, preventing the hydrolysis of larger proteins. documentsdelivered.comnih.gov Within the active site, a hydrophobic pocket accommodates the proline ring of the substrate, while other residues form hydrogen bonds with the substrate's main chain atoms to ensure precise positioning for cleavage by the Ser-Asp-His catalytic triad (B1167595). researchgate.netmdpi.com
While the terms Prolyl Endopeptidase (PEP) and Prolyl Oligopeptidase (PO) are often used interchangeably, studies have identified distinct enzymes with similar substrate profiles but different sensitivities to inhibitors. A notable example is the identification of a Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP) in bovine serum. nih.gov This enzyme readily cleaves the common PO substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-MCA), a close analogue of Z-Gly-Pro-4MbetaNA. nih.gov However, unlike classical PO, its activity is not affected by the potent and specific PO inhibitor Z-Pro-prolinal. nih.gov The successful separation of ZIP from PO demonstrates that inhibitor sensitivity profiles provide a crucial method for differentiating between proline-specific peptidases that might otherwise be functionally misclassified based on substrate cleavage alone. nih.gov
Bacterial prolyl endopeptidases are of significant interest for their potential therapeutic applications, such as in the treatment of celiac sprue by degrading gluten peptides. peptanova.de Comparative studies of PEPs from different bacterial sources, including Flavobacterium meningosepticum (FM), Sphingomonas capsulata (SC), Myxococcus xanthus (MX), and Stenotrophomonas maltophilia (SmPEP), reveal substantial diversity in their substrate specificity and efficiency. peptanova.denih.gov
Although these enzymes show similar activity towards short synthetic substrates, their ability to hydrolyze longer, more complex peptides varies significantly. peptanova.de For instance, in a comparative study, the FM enzyme was far more efficient at hydrolyzing a physiologically relevant 33-mer gluten peptide than the SC and MX enzymes. peptanova.de Rational design and mutagenesis studies on SmPEP have shown that modifying residues at the inter-domain interface can enhance substrate specificity for long-chain peptides by promoting a more open conformation. nih.gov These differences are critical for selecting the appropriate enzyme for specific biotechnological or therapeutic purposes.
| Enzyme Source | Hydrolysis Rate (μM/min) |
|---|---|
| Flavobacterium meningosepticum (FM) | 2.3 |
| Myxococcus xanthus (MX) | 0.43 |
| Sphingomonas capsulata (SC) | 0.07 |
Analysis of Dipeptidyl Peptidase IV (DPP IV) Hydrolytic Activity
Dipeptidyl Peptidase IV (DPP IV, EC 3.4.14.5) is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains. Its activity can be readily assayed using substrates like Gly-Pro-4MbetaNA or Gly-Pro-p-nitroanilide (Gly-Pro-pNA). Unlike prolyl endopeptidases, DPP IV is strictly an exopeptidase and requires a free N-terminus on its substrates.
Evaluation of Z-Gly-Pro-Arg-4MbetaNA as a Substrate for Specific Serine Proteases (Thrombin, Cathepsin K, Granzyme A)
The analogue Z-Gly-Pro-Arg-4MbetaNA and its coumarin (B35378) counterpart, Z-Gly-Pro-Arg-AMC, serve as versatile substrates for profiling a range of serine proteases beyond the typical proline-specific peptidases, owing to the introduction of a basic arginine residue at the P1 position. This modification makes the substrate recognizable by trypsin-like serine proteases.
Thrombin: This key enzyme in the coagulation cascade readily cleaves Z-Gly-Pro-Arg-4MbetaNA. The cleavage releases the free 4-methoxy-2-naphthylamine (B556539) (4MbetaNA), which can be used in histochemical methods to visualize thrombin activity. Kinetic data for the related substrate Z-Gly-Pro-Arg-pNA shows a kcat of 127 s⁻¹ and a Km of 4.18 µM, indicating efficient hydrolysis by thrombin.
Cathepsin K: This cysteine protease, highly expressed in osteoclasts, is potently assayed using Z-Gly-Pro-Arg-AMC as a fluorogenic substrate. Its activity on this substrate makes it a standard tool for screening Cathepsin K inhibitors.
Granzyme A: This tryptase, found in the granules of cytotoxic T lymphocytes, also demonstrates activity against Z-Gly-Pro-Arg-AMC. documentsdelivered.com Studies utilize this substrate at concentrations around 200 µM to measure Granzyme A activity in cell lysates. nih.gov Granzyme A's substrate specificity almost exclusively favors basic residues like arginine or lysine (B10760008) at the P1 position. mdpi.compeptanova.de
| Enzyme | Substrate Activity | Reference |
|---|---|---|
| Thrombin | Cleavage of Z-Gly-Pro-Arg-4MbetaNA is used to visualize enzyme activity. | |
| Cathepsin K | Z-Gly-Pro-Arg-AMC is a highly active fluorogenic substrate. | |
| Granzyme A | Z-Gly-Pro-Arg-AMC is used to determine enzyme activity. |
Comparative Studies of Antiplasmin-Cleaving Enzyme (APCE) and Dipeptidyl Peptidase IV Substrate Preferences
Antiplasmin-cleaving enzyme (APCE) is a circulating serine proteinase that is functionally identical to the membrane-bound Fibroblast Activation Protein (FAP). APCE is closely related to DPP IV, sharing 48% amino acid sequence identity. Despite this similarity, their substrate specificities and enzymatic activities show critical differences.
The primary distinction is that APCE possesses both endopeptidase and dipeptidyl peptidase activity, whereas DPP IV is almost exclusively a dipeptidyl peptidase. APCE's endopeptidase activity is approximately 10-fold greater than its dipeptidase activity. This is evident in their differential cleavage of substrates. APCE can hydrolyze Z-Gly-Pro-AMC, an endopeptidase substrate, but DPP IV cannot. Conversely, DPP IV readily cleaves the dipeptidyl substrate Gly-Pro-AMC, while APCE cleaves it with only about 3% of the efficiency of DPP IV. Furthermore, FAP/APCE has a strict requirement for a glycine (B1666218) residue at the P2 position for its endopeptidase activity, a feature not observed with DPP IV. These distinct substrate preferences allow for the functional differentiation of these two closely related enzymes.
| Characteristic | Antiplasmin-Cleaving Enzyme (APCE) / FAP | Dipeptidyl Peptidase IV (DPP IV) |
|---|---|---|
| Primary Activity | Endopeptidase (>10x more than dipeptidase activity) | Dipeptidyl Peptidase (Exopeptidase) |
| Cleavage of Z-Gly-Pro-AMC | Yes | No |
| Cleavage of Gly-Pro-AMC | Low activity (~3% of DPP IV) | High activity |
| P2 Position Requirement | Glycine required | No strict requirement |
Investigation of Protease Inhibition Mechanisms Facilitated by Z Gly Pro 4mbetana Derivatives
Determination of Inhibition Constants and Modes (K_i)
The inhibition constant (K_i) is a critical parameter that quantifies the potency of an inhibitor. It represents the concentration of inhibitor required to produce half-maximum inhibition. The determination of K_i typically involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and a substrate like Z-Gly-Pro-4MbetaNA.
Although specific studies detailing the determination of K_i values for various inhibitors using this compound as the substrate are not readily found, the process would follow standard enzyme kinetic principles. The cleavage of this compound by a protease releases 4-methoxy-β-naphthylamine, a chromogenic product that can be detected spectrophotometrically. By monitoring the change in absorbance over time, the reaction velocity is calculated. These velocities, at different inhibitor concentrations, are then plotted and analyzed (e.g., using a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition) to determine the K_i value and the mode of inhibition (competitive, non-competitive, or uncompetitive).
While K_i values are specific to an inhibitor, the Michaelis constant (K_m) is a characteristic of the substrate and the enzyme. It indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For the closely related substrate Z-Gly-Pro-2NNap (likely another designation for this compound), the K_m value with proline specific endopeptidase from Flavobacterium sp. has been reported. toyobo-global.com
Below is a table of reported Michaelis constants (K_m) for proline specific endopeptidase with various Z-Gly-Pro based substrates, illustrating how the leaving group can affect the enzyme-substrate interaction.
| Substrate | Enzyme | K_m (M) |
| Z-Gly-Pro-MCA | Proline Specific Endopeptidase | 2.5 x 10⁻⁵ |
| Z-Gly-Pro-2NNap | Proline Specific Endopeptidase | 1.4 x 10⁻⁴ |
| Data sourced from product information for Proline Specific Endopeptidase from Flavobacterium sp. toyobo-global.com |
Utility in the Development and Evaluation of Protease Inhibitors
Substrates like this compound are invaluable tools in the development and evaluation of protease inhibitors. Their primary utility lies in providing a simple, rapid, and continuous assay for measuring enzyme activity. This is crucial for high-throughput screening (HTS) campaigns, where large libraries of chemical compounds are tested to identify potential inhibitors.
The general workflow involves:
Assay Development: An assay is optimized using the protease of interest and a substrate such as this compound. The goal is to establish conditions that yield a robust and reproducible signal corresponding to substrate cleavage.
High-Throughput Screening (HTS): A library of compounds is screened for their ability to reduce the rate of this compound hydrolysis. A decrease in the production of 4-methoxy-β-naphthylamine indicates potential inhibitory activity.
Hit Confirmation and Potency Determination: Compounds that show activity in the primary screen ("hits") are then re-tested in dose-response experiments to confirm their inhibitory effect and to determine their potency (often as an IC₅₀ value, the concentration of inhibitor that causes 50% inhibition).
Mechanism of Action Studies: Confirmed inhibitors are further characterized to determine their K_i and mode of inhibition, using the established assay with this compound.
For instance, the fluorogenic analog Z-Gly-Pro-AMC is used in assays to screen for inhibitors of prolyl endopeptidase. medchemexpress.com Similarly, Z-Gly-Pro-pNA is a well-established substrate for evaluating the activity of prolyl endopeptidase (PEP) and is used in biochemical assays for drug development. tribioscience.com The principle for this compound would be identical, with the choice of substrate often depending on the specific optical properties desired for the assay (e.g., wavelength of detection, solubility).
Design Principles for Enzyme-Specific Inhibitors Based on this compound Scaffolds
The design of specific protease inhibitors often begins with the structure of a known substrate. The Z-Gly-Pro sequence of this compound serves as a recognition motif for certain proteases, particularly those that cleave after proline residues, like prolyl endopeptidase. This dipeptide sequence acts as a scaffold that can be chemically modified to convert it from a substrate into a potent and specific inhibitor.
Key design principles include:
Mimicking the Transition State: A common strategy is to replace the scissile amide bond (the bond that is cleaved) with a non-hydrolyzable functional group that mimics the tetrahedral transition state of peptide bond hydrolysis. This creates a stable molecule that binds tightly to the enzyme's active site but cannot be cleaved.
Introducing Electrophilic "Warheads": An electrophilic group can be attached to the C-terminus of the peptide scaffold. This "warhead" forms a covalent bond with a nucleophilic residue (like serine, cysteine, or threonine) in the enzyme's active site, leading to irreversible or slowly reversible inhibition.
Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to the scaffold to improve potency and selectivity. For a Z-Gly-Pro-based inhibitor, this could involve:
Modifying the N-terminal benzyloxycarbonyl (Z) group to explore interactions with the S3/S4 pockets of the enzyme.
Altering the proline ring to optimize binding in the S1 pocket.
Changing the glycine (B1666218) residue to understand the requirements of the S2 pocket.
While specific SAR studies on this compound derivatives are not detailed in the available literature, research on other proline-containing scaffolds has demonstrated the success of this approach. For example, systematic analysis of substituted benzylproline derivatives has been used to develop inhibitors for the glutamine transporter ASCT2, highlighting how a proline scaffold can be a valuable tool for improving binding potency. nih.gov These general principles would be directly applicable to the development of inhibitors starting from the Z-Gly-Pro scaffold of this compound.
Advanced Research Applications and Translational Potential of Z Gly Pro 4mbetana
Role in Peptide Synthesis and the Creation of Bioactive Molecules
The existence of Z-Gly-Pro-4MbetaNA is a direct result of advancements in peptide synthesis. The creation of such specific substrates involves the stepwise coupling of amino acids, in this case, glycine (B1666218) and proline, while utilizing protecting groups like the N-terminal Z-group (carbobenzoxy) to ensure sequence fidelity. This process is fundamental to creating a vast array of bioactive molecules and research tools.
While this compound is typically an end-product used for assays rather than a direct building block for larger bioactive peptides, its synthesis exemplifies the chemical strategies used to create molecules with tailored biological functions. The Gly-Pro dipeptide sequence itself is a common motif in various bioactive peptides, and its incorporation into synthetic substrates is crucial for studying the enzymes that process these peptides. The ability to synthetically attach a fluorogenic reporter molecule like 4MbetaNA demonstrates how peptide synthesis provides essential tools for probing biological systems.
Contributions to Drug Discovery and Rational Drug Design
This compound and analogous substrates are invaluable assets in modern drug discovery, particularly in the realm of rational drug design and high-throughput screening (HTS). researchgate.netnih.gov The process often begins with the identification of a target enzyme implicated in a disease. To find inhibitors of this enzyme, researchers need a reliable method to measure its activity.
This is where this compound plays a pivotal role. It acts as a fluorogenic substrate for specific post-proline cleaving enzymes. aatbio.comcymitquimica.com In a typical HTS assay, the target enzyme is incubated with the substrate in the presence of various compounds from a chemical library.
Mechanism of Action: The enzyme cleaves the bond between the proline and the 4MbetaNA moiety.
Signal Detection: Upon cleavage, the liberated 4-methoxy-β-naphthylamine fluoresces intensely when excited with an appropriate wavelength of light (excitation ~335-350 nm, emission ~410-440 nm). bachem.combachem.com
Inhibitor Identification: If a tested compound successfully inhibits the enzyme, cleavage of the substrate is reduced or prevented, resulting in a low or absent fluorescent signal.
This method allows for the rapid and automated screening of thousands of potential drug candidates, identifying "hits" that can be further optimized into potent and selective inhibitors. This approach is fundamental to the rational design of drugs targeting proteases.
Development of Biochemical Assays for Diagnostic Purposes
The ability to quantify enzyme activity has significant diagnostic potential, as abnormal levels of specific proteases in bodily fluids or tissues are often associated with disease. Biochemical assays using this compound can be adapted for diagnostic purposes to measure the activity of relevant enzymes, such as prolyl endopeptidases or Fibroblast Activation Protein (FAP). tribioscience.comnih.gov
For instance, elevated FAP activity is a hallmark of the tumor microenvironment in many cancers. nordicbiosite.com An assay using a Z-Gly-Pro-based fluorogenic substrate could potentially quantify FAP activity in patient samples, such as serum or tissue biopsies. Such an assay could serve as a biomarker for disease presence, progression, or response to therapy. The high sensitivity afforded by the fluorescent 4MbetaNA reporter group is particularly advantageous for detecting low concentrations of the target enzyme. bachem.com
| Application Area | Role of this compound | Principle of Measurement |
|---|---|---|
| Drug Discovery (HTS) | Fluorogenic Substrate | Measures enzyme inhibition by quantifying the decrease in fluorescent signal. nih.gov |
| Diagnostics | Assay Reagent | Quantifies enzyme levels in biological samples as a potential biomarker. |
| Disease Pathology Research | Research Tool | Measures changes in enzyme activity to understand its role in cellular processes. |
| FAP Inhibitor Development | Specific FAP Substrate | Determines the potency (e.g., IC50) of new FAP inhibitor candidates. researchgate.net |
Exploration of this compound in Understanding Disease Pathologies and Cellular Processes
Beyond drug screening and diagnostics, this compound is a fundamental tool for basic research aimed at elucidating the roles of post-proline cleaving enzymes in health and disease. These enzymes are involved in a multitude of cellular processes, including protein degradation, maturation of peptide hormones, and signal transduction.
Researchers use substrates like this compound to:
Characterize New Enzymes: Determine the substrate specificity and kinetic parameters of newly identified proline-specific peptidases. nih.govtoyobo-global.com
Investigate Enzyme Function: Measure enzyme activity in different cell types, tissues, or disease models to understand its physiological or pathological function.
Map Proteolytic Pathways: Identify and study the activity of enzymes within complex biological pathways, helping to unravel their contribution to processes like cancer progression, fibrosis, and inflammation. imrpress.comnih.gov
The cleavage of the Gly-Pro sequence is a key biological event, and having a tool to precisely measure this activity provides invaluable insights into the molecular underpinnings of various diseases. researchgate.net
Application in Fibroblast Activation Protein (FAP) Inhibitor Development
One of the most significant and specific applications of this compound and similar substrates is in the development of inhibitors for Fibroblast Activation Protein (FAP). FAP is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial cancers, while its expression in healthy adult tissues is very low. imrpress.comnordicbiosite.com This unique expression profile makes FAP an attractive target for cancer therapy and diagnostic imaging.
FAP exhibits a strict specificity for cleaving peptide bonds after a proline residue, with a strong preference for a glycine residue in the P2 position (Gly-Pro). researchgate.net This makes this compound an ideal substrate for measuring FAP's enzymatic activity.
Specialized Methodological Considerations and Experimental Design in Z Gly Pro 4mbetana Research
Techniques for Enzyme Immobilization and Stability Enhancement
The stability and reusability of enzymes are critical factors in many biochemical applications, particularly when using substrates like Z-Gly-Pro-4MbetaNA for continuous or high-throughput assays. Enzyme immobilization techniques are employed to enhance the operational stability of enzymes that cleave this compound, offering protection against denaturation and facilitating their recovery and reuse.
Various methods can be applied for enzyme immobilization. These include adsorption onto solid supports, covalent attachment to matrices, entrapment within gels or polymers, and cross-linking. For instance, proline-specific endoproteases (like those that cleave Z-Gly-Pro-pNA, a related substrate) have been successfully immobilized on non-porous silica (B1680970) nanoparticles functionalized with amino groups researchgate.net. This immobilization process has been shown to increase the enzyme's environmental tolerance and longevity researchgate.net. While specific studies detailing the immobilization of enzymes acting directly on this compound are not extensively detailed in the provided search results, the principles applied to related substrates are transferable. Immobilization can lead to improved thermal and pH stability, although it may sometimes negatively impact kinetic properties such as maximum velocity and the Michaelis–Menten constant researchgate.net. Nevertheless, the benefits of multiple reuses and simplified process control, such as easy removal of immobilized enzymes via filtration, often outweigh these kinetic trade-offs researchgate.net. Such enhanced stability is crucial for applications requiring prolonged enzyme activity or when working under challenging assay conditions.
Impact of Solvent Systems on Enzymatic Activity and Substrate Solubility
The choice of solvent system is paramount in enzymatic assays involving this compound, as it directly influences both substrate solubility and enzyme activity. This compound, like other fluorogenic or chromogenic substrates, requires appropriate dissolution to be available for enzymatic cleavage.
Stock solutions of this compound are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) to ensure adequate solubility bachem.com. The concentration of the organic solvent in the final reaction buffer can significantly affect the enzyme's performance. While organic solvents can enhance substrate solubility, they can also alter the enzyme's conformation, potentially leading to changes in catalytic efficiency, substrate affinity, or even denaturation medchemexpress.comnih.gov. For example, studies on related substrates indicate that while immobilization can improve stability, it may also reduce kinetic parameters researchgate.net. Similarly, the presence of specific solvent systems could modulate the activity of enzymes like thrombin, which cleaves Z-Gly-Pro-Arg-4MbetaNA, by influencing the enzyme-substrate interaction or the microenvironment around the active site chemimpex.com. Therefore, careful optimization of solvent type and concentration is necessary to maintain sufficient substrate solubility without compromising the enzyme's catalytic function. This often involves screening a range of solvents and their concentrations to identify conditions that provide optimal substrate availability and enzyme activity for accurate kinetic measurements.
Integration into Broader Protein Interaction and Metabolic Pathway Studies
The utility of this compound extends beyond simple enzyme activity assays; it can be integrated into more complex studies of protein interactions and metabolic pathways. By serving as a specific substrate, this compound allows researchers to quantify the activity of particular enzymes within intricate biological systems.
For instance, Z-Gly-Pro-Arg-4MbetaNA is identified as a substrate for thrombin, and its cleavage releases 4-methoxy-2-naphthylamine (B556539) (4MβNA), which can be captured to visualize thrombin activity chemimpex.com. This capability allows for the localization and quantification of enzyme activity in specific cellular compartments or tissues, aiding in the study of localized biological processes chemimpex.com. Furthermore, related substrates like Z-Gly-Pro-MCA are used to study proline-specific peptidases. The ability to monitor enzyme activity in real-time using such substrates is invaluable for understanding dynamic biological processes, including protein interactions and the functional state of metabolic pathways chemimpex.com. By measuring the rate of this compound cleavage, researchers can infer the presence, activity, and regulation of specific enzymes involved in broader cellular functions, contributing to systems biology approaches and the elucidation of complex biochemical networks.
Compound List:
this compound
Z-Gly-Pro-Arg-4MbetaNA
4-methoxy-2-naphthylamine (4MβNA)
Z-Gly-Pro-pNA
Z-Gly-Pro-MCA
Z-Pro-prolinal
Z-Gly-Pro-Arg-AMC·HCl
Historical Trajectory and Evolution of Z Gly Pro 4mbetana As a Biochemical Research Tool
Origins and Early Development as a Model Protease Substrate
The emergence of Z-Gly-Pro-4MbetaNA is rooted in the broader development of synthetic protease substrates in the latter half of the 20th century. The core concept was to create molecules that could be cleaved by specific proteases, releasing a reporter molecule whose concentration could be easily measured. Early chromogenic substrates, which released a colored compound upon cleavage, paved the way for more sensitive fluorogenic substrates like this compound.
The design of this compound incorporates a dipeptide sequence, Glycyl-Proline (Gly-Pro), which is a recognition motif for a class of proteases known as prolyl endopeptidases or post-proline cleaving enzymes. These enzymes play crucial roles in various physiological processes by cleaving peptide bonds on the carboxyl side of proline residues. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group, a common strategy in peptide chemistry to prevent unwanted side reactions. The key to its function as a research tool lies in the attachment of the fluorophore, 4-methoxy-β-naphthylamine (4MbetaNA), to the C-terminus of the proline residue. When the peptide bond between proline and 4MbetaNA is cleaved by a specific protease, the highly fluorescent 4MbetaNA is released, and the resulting increase in fluorescence can be quantified to determine the rate of the enzymatic reaction.
Evolution of Synthetic Proline-Specific Substrates
The development of this compound was a significant step in a larger evolutionary process of creating increasingly sophisticated tools for studying proline-specific proteases. The journey began with simpler chromogenic substrates and has progressed to highly sensitive and specific fluorogenic and internally quenched substrates.
Initially, researchers utilized substrates with a p-nitroanilide (pNA) chromophore. A prominent example is Z-Gly-Pro-pNA . Upon cleavage by a prolyl endopeptidase, the colorless substrate releases the yellow-colored p-nitroaniline, allowing for spectrophotometric measurement of enzyme activity. While effective, these chromogenic assays often lacked the sensitivity required for detecting low levels of enzyme activity.
This limitation spurred the development of fluorogenic substrates, which offer significantly higher sensitivity. The introduction of fluorophores like 7-amino-4-methylcoumarin (AMC) and, in the case of the subject of this article, 4-methoxy-β-naphthylamine (4MbetaNA), marked a major advancement. Z-Gly-Pro-AMC , for instance, is a widely used fluorogenic substrate for prolyl endopeptidase that releases the highly fluorescent AMC upon hydrolysis. nih.gov
A further refinement in substrate design led to the creation of internally quenched fluorescent (IQF) or Förster resonance energy transfer (FRET) substrates. These substrates incorporate both a fluorophore and a quencher molecule within the same peptide. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This technology provides a very low background signal and, consequently, a high signal-to-noise ratio, making it ideal for high-throughput screening and detailed kinetic studies.
Table 1: Evolution of Synthetic Proline-Specific Protease Substrates
| Substrate Name | Reporter Group | Type | Principle of Detection |
| Z-Gly-Pro-pNA | p-nitroanilide (pNA) | Chromogenic | Release of a colored compound |
| This compound | 4-methoxy-β-naphthylamine (4MbetaNA) | Fluorogenic | Release of a fluorescent compound |
| Z-Gly-Pro-AMC | 7-amino-4-methylcoumarin (AMC) | Fluorogenic | Release of a fluorescent compound |
| FRET-based Substrates | Fluorophore/Quencher Pair | Internally Quenched Fluorescent | Separation of fluorophore and quencher |
Influence on the Advancement of Protease Research Methodologies
The availability of reliable and sensitive synthetic substrates like this compound has had a profound impact on the methodologies used in protease research. These tools have moved the field from qualitative observations to precise quantitative measurements of enzyme activity.
One of the most significant impacts has been in the area of enzyme kinetics . The continuous nature of the assay, where the increase in fluorescence is monitored in real-time, allows for the accurate determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This information is fundamental to understanding the efficiency and specificity of an enzyme.
Furthermore, this compound and similar substrates have been instrumental in the development of high-throughput screening (HTS) assays for the discovery of protease inhibitors. nih.gov The simplicity and sensitivity of the fluorescence-based readout make it amenable to automation and miniaturization, allowing for the rapid screening of large libraries of chemical compounds to identify potential drug candidates that inhibit the activity of a specific protease. The development of specific inhibitors is a crucial step in validating a protease as a therapeutic target and for developing new medicines. For instance, a specific inhibitor for post-proline cleaving enzyme, benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, was developed and its inhibitory action was studied using substrates like this compound. nih.gov
The use of these substrates has also facilitated the characterization of new proteases and the elucidation of their substrate specificity. By synthesizing libraries of peptides with variations in the amino acid sequence and linking them to a fluorescent reporter, researchers can systematically investigate which sequences are most efficiently cleaved by a particular enzyme. This has been crucial in differentiating the activities of closely related proteases and understanding their distinct biological roles.
Q & A
Q. What ethical considerations apply when using this compound in cell-based assays?
- Methodological Answer :
- Cell line authentication : Use STR profiling to confirm identity and cite sources (e.g., ATCC).
- Ethics compliance : Obtain approval for primary human/animal cells and include approval numbers in the methods section.
- Reagent transparency : Disclose commercial sources of this compound and any conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
